REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]12.[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[N-:14]=[N+:15]=[N-:16].[Na+:13].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][n:11][c:12]12)[N:14]=[N+:15]=[N-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1cccc2cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCc1cccc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |